molecular formula C27H24N4O B11209078 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11209078
M. Wt: 420.5 g/mol
InChI Key: WPGMNPHULKKSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrrolo[2,3-d]pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of catalysts and solvents such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a BTK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating B-cell signaling pathways . This inhibition can lead to reduced inflammation and tumor growth .

Properties

Molecular Formula

C27H24N4O

Molecular Weight

420.5 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H24N4O/c1-3-32-23-15-13-22(14-16-23)31-17-24(20-7-5-4-6-8-20)25-26(28-18-29-27(25)31)30-21-11-9-19(2)10-12-21/h4-18H,3H2,1-2H3,(H,28,29,30)

InChI Key

WPGMNPHULKKSBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

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